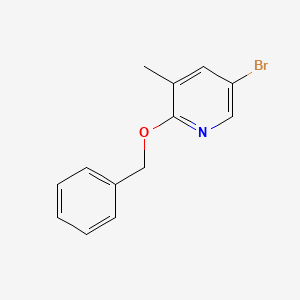

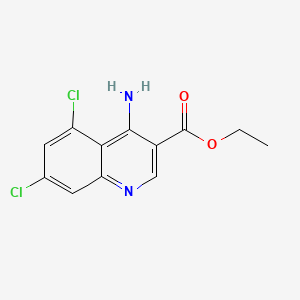

(5-Ethoxy-2-formylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving (5-Ethoxy-2-formylphenyl)boronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters in the presence of diols, which is a reaction often used in sensing applications .Physical And Chemical Properties Analysis

(5-Ethoxy-2-formylphenyl)boronic acid is a solid compound . It has a molecular weight of 193.99 and its InChI key is WZXOCGHYGPWDRF-UHFFFAOYSA-N .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and environmentally benign organoboron reagent . “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used as a building block in the synthesis of complex organic molecules with specific functionalities due to the presence of both the ethoxy and formyl groups.

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The synthesis of diarylborinic acids and their four-coordinated analogs has seen recent advances . The presence of the boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” makes it a potential candidate for the synthesis of these borinic acid derivatives .

Catalysis

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in similar catalytic applications .

Medicinal Chemistry

Borinic acids have found applications in medicinal chemistry . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in the development of new drugs or therapeutic agents .

Polymer Materials

Borinic acids and their derivatives have been used in the development of polymer materials . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in the synthesis of new polymer materials .

Optoelectronics

Borinic acids and their derivatives have also found applications in optoelectronics . The boronic acid group in “(5-Ethoxy-2-formylphenyl)boronic acid” could potentially be used in the development of new optoelectronic materials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Propriétés

IUPAC Name |

(5-ethoxy-2-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOCGHYGPWDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethoxy-2-formylphenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)